Aeruginosin 98-b

Beschreibung

Eigenschaften

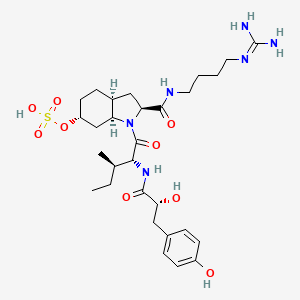

Molekularformel |

C29H46N6O9S |

|---|---|

Molekulargewicht |

654.8 g/mol |

IUPAC-Name |

[(2S,3aS,6R,7aS)-2-[4-(diaminomethylideneamino)butylcarbamoyl]-1-[(2R,3R)-2-[[(2R)-2-hydroxy-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]-2,3,3a,4,5,6,7,7a-octahydroindol-6-yl] hydrogen sulfate |

InChI |

InChI=1S/C29H46N6O9S/c1-3-17(2)25(34-27(39)24(37)14-18-6-9-20(36)10-7-18)28(40)35-22-16-21(44-45(41,42)43)11-8-19(22)15-23(35)26(38)32-12-4-5-13-33-29(30)31/h6-7,9-10,17,19,21-25,36-37H,3-5,8,11-16H2,1-2H3,(H,32,38)(H,34,39)(H4,30,31,33)(H,41,42,43)/t17-,19+,21-,22+,23+,24-,25-/m1/s1 |

InChI-Schlüssel |

WZVRXEOKWMIDDV-HTKJFTDNSA-N |

Isomerische SMILES |

CC[C@@H](C)[C@H](C(=O)N1[C@H]2C[C@@H](CC[C@H]2C[C@H]1C(=O)NCCCCN=C(N)N)OS(=O)(=O)O)NC(=O)[C@@H](CC3=CC=C(C=C3)O)O |

Kanonische SMILES |

CCC(C)C(C(=O)N1C2CC(CCC2CC1C(=O)NCCCCN=C(N)N)OS(=O)(=O)O)NC(=O)C(CC3=CC=C(C=C3)O)O |

Synonyme |

aeruginosin 98-B |

Herkunft des Produkts |

United States |

Natural Occurrence and Isolation of Aeruginosin 98 B

Cyanobacterial Producers

Cyanobacteria are the primary source of aeruginosins, with several genera identified as producers.

Microcystis aeruginosa is a well-documented producer of aeruginosins. Aeruginosin 98-A and 98-B were first isolated from the cultured freshwater cyanobacterium Microcystis aeruginosa strain NIES-98 in 1995 nih.govnih.gov. Further investigations detected aeruginosins 98 A and B in M. aeruginosa NIES-98 via MALDI-TOF MS nih.gov. Other studies have also reported the isolation of aeruginosin 98C and 298B from Microcystis aeruginosa strains NIES-298 and NIES-98 nih.govmdpi.com. Aeruginosin 101 was isolated from Microcystis aeruginosa (NIES-101) acs.org.

The genus Planktothrix is another significant producer of aeruginosins. In 1997, aeruginosins were isolated from Planktothrix agardhii (NIES-205) collected from Lake Kasumigaura, Japan mdpi.com. Extracts from Planktothrix agardhii yielded two new types of aeruginosins, aeruginosin 205A and 205B mdpi.com. Aeruginosins are generally found in bloom-forming cyanobacteria of the genera Microcystis and Planktothrix researchgate.netmdpi.com.

Aeruginosins have also been identified in other cyanobacterial genera, including Nodularia and Nostoc researchgate.netresearchgate.net. Specifically, aeruginosins have been found in Nostoc species researchgate.netresearchgate.net, with aeruginosin 865 being obtained from Nostoc sp. mdpi.com. Studies indicate that aeruginosins are present in Nodularia nih.govresearchgate.net, and related compounds like spumigin have been identified in Nodularia spumigena nih.gov.

Occurrence in Marine Organisms (e.g., Sponges)

Beyond cyanobacteria, aeruginosins have also been detected in marine organisms, particularly sponges nih.govnih.govresearchgate.net. This occurrence in sponges is often attributed to symbiotic cyanobacteria residing within the sponge tissues nih.govresearchgate.net.

Isolation and Purification Methodologies

The isolation and purification of Aeruginosin 98-b typically involve chromatographic techniques, often starting with solvent extraction.

The initial step in isolating this compound and related compounds often involves extraction using solvent mixtures. For instance, extracts prepared with methanol:water have been utilized in the screening of metabolites from Microcystis aeruginosa nih.gov. Reverse High-Performance Liquid Chromatography (HPLC) using a Cosmosil C-18 column has been employed for the purification of aeruginosins mdpi.com. The absolute configurations of these peptides have been determined through methods such as acid hydrolysis, derivatization, chiral-phase HPLC with standard samples, and 2D-NMR analysis nih.govmdpi.com.

Chromatographic Separation (e.g., HPLC, Reverse HPLC)

High-Performance Liquid Chromatography (HPLC), particularly reverse-phase HPLC (RP-HPLC), is a cornerstone in the purification and analysis of this compound. These techniques allow for the separation of complex mixtures based on the differential partitioning of compounds between a stationary phase and a mobile phase.

Reverse-Phase HPLC (RP-HPLC): This method utilizes a non-polar stationary phase (e.g., C18 or C8 silica) and a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with an additive such as trifluoroacetic acid (TFA) acs.orgnih.govasm.orgmdpi.com. For this compound, RP-HPLC has been employed to purify crude extracts, yielding the compound with high purity. For example, after total synthesis, this compound was purified by reverse-phase HPLC using a C18 column, resulting in a pure product with 98% yield nih.gov. Gradient elution, starting with a low percentage of organic solvent and increasing to a high percentage, is commonly used to elute the target compound acs.orgasm.orgmdpi.com. A typical separation might involve a gradient from 5% to 100% organic solvent over several minutes, with a total run time of around 10-14 minutes acs.org.

Chiral HPLC: In cases where the stereochemistry of this compound needs to be determined, chiral phase HPLC is utilized. This method is crucial for distinguishing between enantiomers or diastereomers, often after acid hydrolysis of the peptide and derivatization with chiral reagents mdpi.comnih.gov.

Table 1: Chromatographic Separation Parameters for this compound

| Technique | Stationary Phase | Mobile Phase Composition | Gradient/Flow Rate | Reference |

| Reverse-Phase HPLC | C18 column | Water + 0.1% TFA / Acetonitrile + 0.1% TFA | Gradient from 5% to 100% B in 5 min, maintained at 100% B for 2 min, then back to 5% B in 30 s. Total run time: 10 min. acs.org | acs.org |

| Reverse-Phase HPLC | C18 column | Water + 0.1% formic acid / Acetonitrile + 0.1% formic acid | Gradient from 30% to 100% B over 7 min. Total run time: 14 min. acs.org | acs.org |

| Reverse-Phase HPLC | C18 column | Water + 0.1% formic acid / Acetonitrile + 0.1% formic acid | Gradient from 20% to 70% acetonitrile within 10 min, column maintained at 40 °C. mdpi.com | mdpi.com |

| Reverse-Phase HPLC | Cosmosil C-18 | Water / Acetonitrile | Gradient elution for purification of aeruginosins 205A and 205B. nih.gov | nih.gov |

| Chiral Phase HPLC | Not Specified | Not Specified | Used for determining absolute configurations after acid hydrolysis and derivatization. mdpi.comnih.gov | mdpi.comnih.gov |

| RP-HPLC | Nucleosil 100-5C18 | Eluent A (H2O + 0.1% TFA); Eluent B (83% Acetonitrile) | 10 min loading (39% eluent B), followed by a linear gradient to 100% eluent B in 35 min at a flow rate of 10 ml/min. asm.org | asm.org |

Bioassay-Guided Fractionation Approaches

Bioassay-guided fractionation is a critical strategy for isolating bioactive compounds like this compound from complex natural product mixtures. This approach involves repeatedly separating fractions of an extract and testing each fraction for biological activity (e.g., enzyme inhibition) until the pure active compound is identified.

Serine Protease Inhibition: Aeruginosins are known inhibitors of serine proteases such as trypsin and thrombin acs.orgresearchgate.netmdpi.com. Bioassay-guided fractionation for this compound typically involves testing fractions of cyanobacterial extracts for their ability to inhibit these enzymes nih.govmdpi.commdpi.comeuropa.eu. Fractions exhibiting significant inhibitory activity are then subjected to further purification steps. For example, in one study, fractions were analyzed with LC–MS/MS and tested against trypsin and thrombin, with those inhibiting the enzymes by more than 50% being prioritized for further isolation mdpi.com.

Toxicity Assays: In some instances, bioassay-guided fractionation also employs toxicity assays. For example, methanolic extracts of Planktothrix strains were fractionated and assayed against the crustacean T. platyurus for acute toxicity, identifying fractions containing toxic compounds, including aeruginosins nih.govresearchgate.net.

The combination of these chromatographic and bioassay-guided techniques ensures the efficient isolation and characterization of this compound from its natural sources.

Compound List:

this compound

Aeruginosin 98-A

Aeruginosin 98-C

Aeruginosin 101

Aeruginosin 298-A

Aeruginosin 298-B

Aeruginosin 205-A

Aeruginosin 205-B

Aeruginosin 686-A

Aeruginosin 686-B

Aeruginosin 102

Aeruginosin GE686

Aeruginosin GE766

Aeruginosin GE730

Aeruginosin GE810

Aeruginosin GE642

Aeruginosin KY642

Aeruginosin DA688

Aeruginosin 525

Aeruginosin KB676

Aeruginosin KT688

Aeruginosin KT718

Aeruginosin KT575

Aeruginosin 828A

Anabaenopeptin

Microviridin

Oscillarin

Suomilide

Hpla (4-hydroxyphenyllactic acid)

Choi (2-carboxy-6-hydroxyoctahydroindole)

D-allo-isoleucine

Chloroleucine (Cleu)

3-aminoethyl-1-N-amidino-Δ-3-pyrroline (Aeap)

Proline derivative

5-oxy-Choi

Arginine derivative

Phenyllactic acid (Pla)

DhbE, PchD, EntE, YbtE (related proteins)

KaiA (circadian clock protein)

Microphycin

Anabaenopeptin

Micropeptin

Spumigins

Nodulapeptins

Biosynthetic Pathways of Aeruginosin 98 B

Genetic Basis of Aeruginosin Biosynthesis

The production of aeruginosins is governed by a specific set of genes organized into a biosynthetic gene cluster (BGC). researchgate.net This cluster contains all the necessary genetic information for the synthesis of the core peptide structure and its subsequent modifications.

In Microcystis aeruginosa NIES-98, the biosynthesis of Aeruginosin 98-b is directed by the aer gene cluster. nih.govsecondarymetabolites.orgoup.com This cluster spans approximately 25 kb and contains the genes encoding the large NRPS and PKS enzymes, as well as genes for tailoring enzymes that modify the peptide backbone. nih.gov The organization of the aer gene cluster in strain NIES-98 has been studied and compared to those in other aeruginosin-producing cyanobacteria, revealing a conserved core responsible for the synthesis of the characteristic 2-carboxy-6-hydroxyoctahydroindole (Choi) moiety, a hallmark of the aeruginosin family. nih.govresearchgate.net

| Gene | Putative Function in Aeruginosin Biosynthesis | Reference |

| aerA | Encodes a hybrid NRPS/PKS module for incorporation of the initial hydroxyphenyl lactic acid (Hpla) unit. | mdpi.comnih.gov |

| aerB | Encodes an NRPS module responsible for activating and incorporating the second amino acid (D-allo-Isoleucine). | nih.govresearchgate.net |

| aerG1 | Encodes an NRPS module that activates and incorporates the Choi moiety. | nih.gov |

| aerD, aerE, aerF | Involved in the biosynthesis of the 2-carboxy-6-hydroxyoctahydroindole (Choi) precursor. | nih.govnih.gov |

| aerJ | Encodes a putative halogenase, responsible for chlorination or bromination in other aeruginosin variants. | nih.gov |

| aerM' | A pseudogene in NIES-98, which in other strains codes for a terminal NRPS module. | nih.gov |

This compound is assembled by a Nonribosomal Peptide Synthetase (NRPS) system. nih.govresearchgate.netasm.org NRPSs are large, modular enzymes where each module is responsible for the incorporation of a single amino acid into the growing peptide chain. nih.govwikipedia.org These modules are further divided into specific domains, each carrying out a distinct catalytic function. mdpi.comnih.gov

The NRPS machinery for this compound synthesis in M. aeruginosa NIES-98 is composed of several modules encoded by the aer gene cluster. nih.govasm.org The process begins with the activation of the constituent amino acids and their tethering to the enzyme complex. The modules are arranged in a specific order that dictates the sequence of amino acids in the final peptide. researchgate.net The growing peptide chain is passed from one module to the next in an assembly-line fashion until the final product is synthesized and released. asm.org This modular organization allows for a high degree of structural diversity in the resulting peptides. nih.govasm.org

The biosynthesis of this compound is a prime example of a hybrid NRPS-PKS pathway. nih.govnih.gov These pathways combine the catalytic logic of both nonribosomal peptide and polyketide synthesis to create complex natural products with mixed peptide-polyketide backbones. researchgate.netoup.com Polyketide synthases (PKSs) are similar in modular structure to NRPSs but instead incorporate small carboxylic acid units like acetyl-CoA or malonyl-CoA. ebi.ac.uk

In the case of this compound, the synthesis is initiated by a PKS-like module. mdpi.comnih.gov The first gene in the cluster, aerA, encodes a hybrid enzyme that contains domains characteristic of both NRPS and PKS systems. nih.govnih.gov This initial module is responsible for incorporating the N-terminal 4-hydroxyphenyl lactic acid (Hpla) moiety, which is derived from a keto acid rather than an amino acid. mdpi.com This hybrid nature contributes significantly to the structural complexity of the aeruginosin family of peptides. researchgate.net

Enzymatic Machinery and Domain Functions

The catalytic workhorses of the NRPS system are the individual domains within each module. Two of the core domains, the Adenylation (A) domain and the Condensation (C) domain, play pivotal roles in the biosynthesis of this compound.

The Adenylation (A) domain is the gatekeeper of NRPS biosynthesis. eurekaselect.com Its primary function is to select and activate the correct amino acid or keto acid substrate for incorporation into the peptide chain. nih.govebi.ac.uk This process occurs in two steps: first, the A-domain recognizes its specific substrate and activates it by hydrolyzing ATP to form an aminoacyl-adenylate intermediate. eurekaselect.com Second, the activated substrate is transferred to the adjacent thiolation (T) or peptidyl carrier protein (PCP) domain, where it is tethered as a thioester. mdpi.comnih.gov

The specificity of each A-domain for its substrate is determined by a "nonribosomal code," which refers to the specific amino acid residues lining the substrate-binding pocket of the domain. nih.gov In the biosynthesis of this compound, the A-domain of the AerB module specifically recognizes and activates D-allo-isoleucine, while the A-domain within the AerG1 module is responsible for recognizing and activating the unusual Choi moiety. nih.govasm.org The A-domain of the initial hybrid AerA module recognizes a phenylpropanoid starter unit, which is then reduced to form the Hpla group. nih.gov

The Condensation (C) domain is the catalytic core responsible for peptide bond formation in NRPS systems. mdpi.comnih.gov After two adjacent modules have been loaded with their respective activated substrates (tethered to their T-domains), the C-domain catalyzes the formation of a peptide bond between them. nih.gov

Specifically, the C-domain facilitates a nucleophilic attack by the amino group of the substrate on the downstream module (the acceptor) on the thioester-linked carbonyl group of the growing peptide chain on the upstream module (the donor). nih.gov This reaction elongates the peptide chain by one amino acid and transfers it to the downstream module. asm.org This cycle of condensation is repeated for each module in the NRPS assembly line until the full-length peptide is assembled. researchgate.net In the aeruginosin synthetase of M. aeruginosa NIES-98, the C-domains ensure the correct sequential linkage of Hpla, D-allo-Ile, Choi, and the terminal agmatine (B1664431) residue. nih.govasm.org

Peptidyl Carrier Protein (PCP) Domains

Peptidyl Carrier Protein (PCP) domains, also referred to as thiolation (T) domains, are central to the NRPS machinery responsible for synthesizing aeruginosins. asm.orgnih.gov Their primary function is to act as mobile carriers for the growing peptide chain. oup.com A PCP domain is post-translationally modified by a 4'-phosphopantetheinyl transferase (PPTase), which attaches a phosphopantetheine (Ppant) arm to a conserved serine residue. nih.gov

This flexible arm, with its terminal thiol group, is crucial for the biosynthetic process. nih.gov An amino acid, previously activated as an aminoacyl-adenylate by an Adenylation (A) domain, is covalently tethered to this thiol group, forming a thioester bond. nih.govnih.gov The PCP domain then transports this tethered substrate between the various catalytic domains of the NRPS module, such as the Condensation (C) and Epimerization (E) domains, facilitating the sequential elongation of the peptide chain. nih.govoup.com This transport mechanism is fundamental for the entire assembly-line process of aeruginosin synthesis. oup.com

| Domain | Function in Aeruginosin Biosynthesis | Reference |

| PCP (Peptidyl Carrier Protein) | Covalently tethers the activated amino acids and the growing peptide chain via a phosphopantetheine arm. | nih.gov |

| Transports intermediates between different catalytic domains within the NRPS module. | oup.com |

Epimerization (E) Domains

Epimerization (E) domains are catalytic units integrated within certain NRPS modules that are responsible for changing the stereochemistry of an amino acid from the L-configuration to the D-configuration. nih.gov In the biosynthesis of many aeruginosin variants, the second amino acid residue is a D-amino acid. nih.gov The presence of an E domain within the second module of the aeruginosin synthetase, encoded by the aerB gene, facilitates this conversion. asm.orgnih.gov This domain acts on the amino acid that is tethered to the adjacent PCP domain, catalyzing the inversion of its stereocenter before it is incorporated into the growing peptide chain by the subsequent condensation domain. nih.govnih.gov This stereochemical modification is a key step in generating the structural diversity and specific biological activity of the final aeruginosin molecule. nih.gov

Incorporation and Modification of Key Building Blocks

Formation of the 2-carboxy-6-hydroxyoctahydroindole (Choi) Moiety

The 2-carboxy-6-hydroxyoctahydroindole (Choi) moiety is the characteristic central component of all aeruginosins. nih.govmdpi.commdpi.com Its biosynthesis is a multi-step process that occurs "offline," meaning it is synthesized separately before being incorporated into the main peptide chain by the NRPS machinery. researchgate.netnih.gov While early chemical syntheses used tyrosine as a precursor, in vivo studies suggest that the biosynthesis of Choi starts from prephenate. mdpi.com

The formation is catalyzed by a series of non-NRPS enzymes encoded within the aer gene cluster, specifically AerD, AerE, and AerF. researchgate.netnih.govbohrium.commdpi.com AerD is believed to catalyze the initial step, involving a non-aromatizing decarboxylation of prephenate. bohrium.com The precise functions of AerE and AerF in the subsequent steps of the pathway are still being elucidated. bohrium.com In some Microcystis strains, an additional enzyme, AerK, is also involved in the formation of the Choi moiety. researchgate.netnih.gov Once synthesized, the complete Choi unit is loaded onto the AerG NRPS module, which then incorporates it into the elongating peptide. researchgate.netnih.gov The Choi structure can be further modified by tailoring enzymes, such as sulfotransferases or glycosyltransferases, contributing to the high structural diversity of the aeruginosin family. bohrium.commdpi.com

| Enzyme | Proposed Role in Choi Biosynthesis | Reference |

| AerD | Catalyzes the initial decarboxylation of the precursor, prephenate. | bohrium.com |

| AerE | Involved in subsequent steps of the Choi pathway. | researchgate.netnih.gov |

| AerF | Involved in subsequent steps of the Choi pathway. | researchgate.netnih.gov |

| AerK | Participates in Choi formation in certain Microcystis strains. | nih.gov |

| AerG | NRPS module that activates and incorporates the completed Choi moiety into the peptide chain. | nih.gov |

Integration of Hydroxyphenyl Lactic Acid (Hpla) Derivatives

The biosynthesis of aeruginosins typically begins with the incorporation of an α-hydroxy acid, which in the case of this compound, is a 4-hydroxyphenyllactic acid (Hpla) derivative. asm.orgnih.gov This process is initiated by the first module of the synthetase, AerA, which functions as a hybrid NRPS/PKS module. nih.gov The adenylation (A) domain within AerA selects and activates the precursor, hydroxy-phenylpyruvate. nih.govnih.gov The activated substrate is then loaded onto the adjacent carrier protein domain. nih.gov A ketoreductase (KR) domain, also within the AerA module, subsequently reduces the keto group of the precursor to a hydroxyl group, forming the Hpla moiety. nih.govnih.gov This Hpla unit can undergo further modifications by tailoring enzymes, such as halogenases, leading to chlorinated variants. asm.org

Role of Arginine Derivatives (e.g., Agmatine, Aaep)

The C-terminus of the aeruginosin peptide chain is characterized by a variable arginine derivative, which is critical for the compound's serine protease inhibitory activity. nih.govnih.gov In many aeruginosins produced by Microcystis, such as this compound, this position is occupied by agmatine, the decarboxylated form of arginine, or its aldehyde derivative, argininal (B8454810). asm.orgnih.gov In other variants, such as those from Planktothrix, a rare 1-amino-2-(N-amidino-Δ³-pyrrolinyl)-ethyl (Aaep) residue is found. nih.govnih.gov The incorporation of these arginine derivatives is managed by the terminal modules of the NRPS assembly line. asm.org The specific enzymes involved and the release mechanism can differ between producing organisms, contributing to the structural diversity at the C-terminal position. asm.orgnih.gov For example, in some strains, a full NRPS module (AerM) is responsible for incorporating the final residue and releasing the completed peptide. nih.gov

Post-Synthetic Tailoring Enzymes

After the linear tetrapeptide backbone of aeruginosin is assembled by the NRPS machinery, it can be further modified by a variety of "tailoring" enzymes. researchgate.netasm.org These enzymes are not part of the core synthetase but are encoded within the aer gene cluster and are responsible for the significant structural diversity observed within the aeruginosin family. asm.orgresearchgate.net

For this compound, a key tailoring step is the sulfation of the hydroxyl group on the Choi moiety, creating a unique Choi-sulfate structure. nih.gov This reaction is catalyzed by a sulfotransferase, believed to be the enzyme AerL in the producing strain M. aeruginosa NIES-98. nih.gov Other tailoring reactions found across the aeruginosin family include halogenation (chlorination or bromination) of the Hpla or Choi moieties by halogenases (e.g., AerJ), glycosylation of the Choi hydroxyl group by glycosyltransferases (e.g., AerI), and methylation. nih.govasm.orgnih.govnih.gov The presence or absence of these tailoring enzyme genes in the biosynthetic cluster of a specific cyanobacterial strain dictates the final structure of the aeruginosin variants it produces. asm.orgnih.gov

Halogenases

The biosynthetic gene cluster for aeruginosins in Microcystis aeruginosa NIES-98, the strain that produces this compound, contains a putative halogenase gene, aerJ. nih.gov Halogenases are tailoring enzymes that catalyze the incorporation of halogen atoms, such as chlorine or bromine, into a molecule. oup.com In the context of aeruginosin biosynthesis, the AerJ enzyme is responsible for the chlorination of the N-terminal 4-hydroxyphenyllactic acid (Hpla) moiety. mdpi.com

While this compound itself is not halogenated, the presence and activity of the AerJ halogenase in the NIES-98 strain lead to the production of chlorinated congeners, such as Aeruginosin 98-A and the dichlorinated Aeruginosin 101. nih.gov The sporadic distribution of halogenase genes within the aeruginosin and other nonribosomal peptide synthetase gene clusters is a key source of structural diversity among these natural products. nih.govoup.com This indicates that halogenation is a variable tailoring step that is not essential for the formation of the core peptide backbone but contributes to the generation of multiple related compounds from a single biosynthetic pathway. oup.com

Table 1: Halogenase in Aeruginosin Biosynthesis

| Gene | Enzyme | Function | Result in NIES-98 Strain |

|---|

Glycosyltransferases

Glycosyltransferases are enzymes that attach sugar moieties to molecules, a process known as glycosylation. mdpi.com In some cyanobacteria, such as Planktothrix agardhii, the aeruginosin gene cluster includes a glycosyltransferase gene. nih.gov This results in the production of glycosylated aeruginosins, termed aeruginosides. nih.gov

However, the aeruginosin synthetase gene cluster in Microcystis aeruginosa strains, including NIES-98 which produces this compound, notably lacks a glycosyltransferase gene. nih.gov Consequently, the aeruginosins produced by these strains, including this compound, are not glycosylated. nih.gov This absence of a key tailoring enzyme highlights a significant divergence point in the evolutionary pathways of aeruginosin biosynthesis between different cyanobacterial genera. asm.org

Table 3: Glycosyltransferase in this compound Biosynthesis

| Gene | Enzyme | Function | Result in NIES-98 Strain |

|---|

Molecular Basis of Biosynthetic and Structural Plasticity

The immense structural diversity observed within the aeruginosin family of peptides is a direct result of the remarkable plasticity of the aeruginosin synthetase (aer) gene clusters. nih.govasm.orgresearchgate.net Analysis and comparison of these gene clusters across different cyanobacterial strains reveal that they have evolved to generate a wide array of chemical structures from a common ancestral pathway. asm.orgnih.gov

The primary drivers of this structural and biosynthetic plasticity are:

Variable Tailoring Enzymes : The most significant source of diversity comes from the differential inclusion of genes coding for tailoring enzymes. asm.orgnih.gov The presence or absence of halogenases (aerJ) and sulfotransferases (aerL) in the gene cluster directly dictates whether the final peptide will be halogenated or sulfated. nih.gov As seen with this compound, the NIES-98 strain possesses both types of enzymes, leading to a mix of sulfated, halogenated, and sulfated-halogenated congeners. nih.govsecondarymetabolites.org

Horizontal Gene Transfer and Recombination : The architecture of the aer gene clusters shows strong evidence of evolution through horizontal gene transfer and recombination events, particularly between the genera Microcystis and Planktothrix. asm.orgnih.gov This allows for the acquisition, loss, or exchange of biosynthetic genes and entire modules, leading to novel combinations of building blocks and modifications. nih.gov For instance, the region coding for the fourth nonribosomal peptide synthetase (NRPS) module in M. aeruginosa NIES-98 appears to have been acquired from a Planktothrix lineage. nih.gov

Divergent C-Terminal Modules : Significant variations are also observed in the C-terminal NRPS modules of the gene clusters. nih.govasm.org These differences suggest the evolution of at least two distinct enzymatic mechanisms for the final release of the tetrapeptide from the synthetase complex, further contributing to structural variation at the C-terminus of the molecule. nih.gov

While the core NRPS genes responsible for assembling the first three units of the peptide backbone are largely conserved, this high degree of genetic plasticity in the surrounding tailoring enzymes and terminal modules allows cyanobacteria to produce a rich diversity of aeruginosin variants, including this compound. nih.govasm.org

Structural Characterization Methodologies for Aeruginosin 98 B and Analogues

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 2D-NMR)

The fundamental structure of Aeruginosin 98-b was initially established through two-dimensional nuclear magnetic resonance (2D-NMR) spectroscopy. nih.govacs.org This powerful, non-destructive technique allows for the detailed mapping of proton (¹H) and carbon (¹³C) chemical environments within the molecule, as well as their connectivity. For instance, the structure of this compound, isolated from the cyanobacterium Microcystis aeruginosa (NIES-98), was determined using 2D-NMR analysis. nih.govacs.orgnih.gov This method, combined with other spectroscopic data, was also instrumental in characterizing related aeruginosins, such as aeruginosin 298A and various new congeners. nih.govmdpi.com

In the structural elucidation of aeruginosin analogues, 1D and 2D NMR data are paramount. researchgate.net For example, in the characterization of sulfated aeruginosins, analysis of ¹H and ¹³C NMR spectra, often in solvents like DMSO-d₆, reveals the presence of specific structural motifs and the connectivity between different residues. mdpi.comnih.gov Techniques like COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) are employed to establish the sequence of amino acids and other building blocks within the peptide chain. ntnu.no The presence of rotamers, which are conformational isomers that interconvert slowly on the NMR timescale, can complicate spectra but also provides valuable structural information. nih.gov

High-Resolution Mass Spectrometry (e.g., HRESIMS, LC-MS/MS)

High-resolution mass spectrometry (HRMS) is a cornerstone in the characterization of this compound and its analogues, providing precise molecular weight information and elemental composition. High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is frequently used to establish the molecular formula of these compounds. researchgate.netmdpi.com For example, HRESIMS data was crucial in the structure elucidation of new sulfated aeruginosins by providing their exact mass. mdpi.com

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is another indispensable tool. It allows for the separation of complex mixtures of aeruginosins and provides fragmentation patterns that help in sequencing the peptide and identifying its constituent parts. researchgate.netmdpi.com This technique has been used to identify a wide array of aeruginosin variants, with over 86 metabolites fully characterized and an additional 46 identified through LC-MS/MS methods. researchgate.net In the study of aeruginosins from Microcystis aeruginosa NIES-98, MALDI-TOF MS was used to detect Aeruginosin 98-A and 98-B. nih.gov

X-ray Crystallographic Analysis of Protein-Aeruginosin 98-b Complexes

While NMR and mass spectrometry are powerful for determining the structure of molecules in solution, X-ray crystallography provides the definitive three-dimensional structure in the solid state. The absolute configurations of the seven stereogenic centers in this compound were unequivocally determined through X-ray crystallographic analysis of its co-crystal with the serine protease, trypsin. nih.govacs.orgpsu.edu This analysis revealed the intricate interactions between the inhibitor and the active site of the enzyme. acs.orgrsc.org

The crystal structure of the trypsin-Aeruginosin 98-b complex was determined at a resolution of 2.2 Å. ebi.ac.uk This detailed structural information not only confirmed the absolute stereochemistry but also elucidated the mechanism of inhibition, showing how the unique structural features of this compound contribute to its high affinity and selectivity for trypsin. nih.govnih.govacs.org Similar crystallographic studies have been performed for other aeruginosins, such as the complex of aeruginosin 298A with thrombin, which has been crucial for structure-based drug design. nih.govmdpi.com

Determination of Absolute Configurations

Establishing the correct stereochemistry of the chiral centers within aeruginosins is critical for understanding their biological activity. A combination of chromatographic and chemical derivatization methods is employed for this purpose.

Chiral Phase High-Performance Liquid Chromatography (HPLC)

Chiral phase HPLC is a key technique for determining the absolute configuration of the amino acid and other chiral components of aeruginosins. nih.gov After acid hydrolysis of the peptide, the resulting constituents are derivatized and then analyzed on a chiral HPLC column. mdpi.comresearchgate.net By comparing the retention times with those of authentic stereoisomeric standards, the absolute configuration of each chiral center can be assigned. nih.gov This method was used in the initial characterization of Aeruginosin 98-A and 98-B. nih.govmdpi.com For instance, the absolute configuration of the L-Hpla residue in aeruginosin KT688 was established using chiral-phase HPLC. nih.gov

Marfey's Method

Marfey's method is a widely used chemical derivatization technique for determining the absolute configuration of amino acids. nih.gov The amino acid hydrolysate is reacted with Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, or FDAA). The resulting diastereomeric derivatives are then separated and analyzed, typically by HPLC. mdpi.com This method, often coupled with LC-MS, has been successfully applied to determine the stereochemistry of amino acid and hydroxyphenyl lactic acid residues in various aeruginosins. researchgate.net For example, Marfey's method revealed the presence of L-Choi and D-Ile moieties in certain sulfated aeruginosins. mdpi.com

Biological Activity and Molecular Mechanisms of Aeruginosin 98 B

Inhibition of Serine Proteases

Aeruginosin 98-B demonstrates a notable ability to inhibit several key serine proteases, enzymes characterized by a serine residue in their active site. Its activity profile reveals a degree of selectivity, with the most potent inhibition observed against trypsin.

Trypsin Inhibition

This compound is an effective inhibitor of trypsin, a digestive serine protease that cleaves peptide chains mainly at the carboxyl side of the amino acids lysine (B10760008) or arginine. nih.govuv.cl The inhibitory concentration (IC₅₀) of this compound against trypsin has been reported as 0.6 µg/mL. nih.gov The compound's high affinity and specific binding mode to trypsin have been elucidated through detailed structural studies. nih.govuv.cl

Thrombin Inhibition

The compound also exhibits inhibitory activity against thrombin, a critical enzyme in the blood coagulation cascade responsible for converting fibrinogen to fibrin. nih.govmdpi.com However, its potency against thrombin is considerably lower than against trypsin, with a reported IC₅₀ value of 10.0 µg/mL. nih.gov This differentiation in activity suggests that specific structural elements of this compound govern its selectivity toward different proteases. nih.gov

Plasmin Inhibition

Inhibition of plasmin, the primary enzyme involved in fibrinolysis (the breakdown of blood clots), has also been documented for this compound. nih.gov The reported IC₅₀ value for plasmin inhibition is 7.0 µg/mL, indicating a moderate level of activity that is weaker than its inhibition of trypsin but slightly stronger than its effect on thrombin. nih.gov

Inhibitory Activity of this compound

| Enzyme | IC₅₀ (µg/mL) | IC₅₀ (µM)* |

|---|---|---|

| Trypsin | 0.6 nih.gov | 0.92 |

| Thrombin | 10.0 nih.gov | 15.27 |

| Plasmin | 7.0 nih.gov | 10.69 |

\Calculated based on a molecular weight of 654.7 g/mol for this compound.*

Mechanistic Insights into Enzyme-Ligand Interactions

The molecular basis for the inhibitory action of this compound has been extensively investigated through X-ray crystallography, particularly its complex with bovine trypsin (PDB ID: 1AQ7). virginia.edurcsb.org These studies provide a detailed view of the interactions within the enzyme's binding pocket.

Binding Site Analysis (e.g., Catalytic Pocket Interactions)

Analysis of the co-crystal structure of the this compound-trypsin complex reveals a distinct binding mechanism. uno.eduresearchgate.net A striking feature is the absence of direct interaction between the inhibitor and the enzyme's catalytic triad, which consists of Serine-195, Histidine-57, and Aspartate-102. virginia.eduuno.edu This indicates a mode of serine protease inhibition that does not involve direct engagement of the core catalytic residues. uno.edu

Instead, this compound occupies the enzyme's specificity subsites in a manner that mimics a natural substrate. uno.edu The basic P1 agmatine (B1664431) side chain of the inhibitor is deeply buried within the S1 specificity pocket of trypsin. uno.edu The 2-carboxy-6-hydroxyoctahydroindole (Choi) moiety is positioned in the S2 subsite, while the D-allo-Isoleucine side chain at the P3 position settles into an aryl-binding site. uno.edu

Role of Specific Moiety Interactions (e.g., Sulfonyl Group with Tyr96, Asp102)

The specific chemical groups of this compound form precise, stabilizing contacts with amino acid residues lining the enzyme's binding pocket:

Agmatine Moiety: The P1 agmatine side chain forms two strong hydrogen bonds with the side-chain carboxylate of Aspartate-189 at the base of the S1 pocket, anchoring the inhibitor. uno.edu

Sulfate (B86663) Group: The 6-O-sulfate group on the Choi moiety was initially speculated to be a primary determinant for selectivity for trypsin over thrombin. uno.edu One analysis suggested that this sulfonic acid group could form a water-mediated hydrogen bond with Tyrosine-96 of trypsin. nih.gov This is contrasted with other aeruginosins lacking this group, which are known to interact with Aspartate-102 in thrombin. The potential negative interaction between the sulfonyl group and Aspartate-102 may explain the reduced affinity of this compound for thrombin. nih.gov

D-allo-Isoleucine Moiety: The side chain of the P3 D-allo-Isoleucine residue makes van der Waals contacts with Tryptophan-215 and Leucine-99. uno.edu

Hpla Moiety: The N-terminal 4-hydroxyphenyl lactic acid (Hpla) residue utilizes a water molecule to form a bridge, creating hydrogen bonds with the amide nitrogen of Cysteine-220 and the carbonyl oxygen of Serine-146. virginia.eduuno.edu

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Aeruginosin 98-A |

| Agmatine |

| Arginine |

| Aspartate |

| Cysteine |

| D-allo-Isoleucine |

| Fibrin |

| Fibrinogen |

| Histidine |

| Leucine |

| Lysine |

| Serine |

| Tryptophan |

| Tyrosine |

| 2-carboxy-6-hydroxyoctahydroindole (Choi) |

Structure-Activity Relationship (SAR) Studies

The biological activity of this compound and its congeners is intrinsically linked to their unique chemical structures. Structure-Activity Relationship (SAR) studies have been crucial in elucidating how specific structural motifs govern their potent inhibitory effects on serine proteases. Aeruginosins are characterized by a central 2-carboxy-6-hydroxy-octahydroindole (Choi) moiety, which is a key feature for their bioactivity. mdpi.comnih.gov The family of compounds generally functions as inhibitors of serine proteases such as trypsin, thrombin, and plasmin. mdpi.comnih.gov

The mechanism of this inhibition has been clarified through X-ray crystallographic analysis of aeruginosin-protease complexes. mdpi.comnih.gov Specifically, the absolute configuration of this compound was determined through X-ray analysis of its ternary complexes with thrombin and hirudin, providing a precise understanding of its binding mode. mdpi.comnih.gov

This compound demonstrates notable inhibitory activity against several serine proteases, with varying degrees of potency. nih.gov Its selectivity is a direct result of its distinct structural features. nih.gov A key feature of this compound is its unique 2-carboxy-6-hydroxyoctahydroindole sulfate (Choi sulfate) structure. nih.gov This sulfonic acid group is largely responsible for its high selectivity towards trypsin. nih.gov It is understood to interact with the Tyr96 residue of trypsin via a water-mediated hydrogen bond. nih.gov

In contrast, other aeruginosins like Aeruginosin 298A interact with the Asp102 residue of thrombin. nih.gov The presence of the sulfonyl group in this compound is thought to create a negative interaction with Asp102 in thrombin, which may explain why its inhibitory concentration (IC50) against this enzyme is significantly higher than that of Aeruginosin 298A. nih.gov Further SAR studies have indicated that other structural components, such as the argininal (B8454810) moiety found in some variants at position 4, can enhance inhibitory potency, and the Choi group is considered critical for binding to the protease. mdpi.com The development of synthetic strategies for this compound and its analogs is aimed at enabling facile structural diversification to further probe these structure-function relationships. nih.gov

| Enzyme | IC₅₀ (μg/mL) |

|---|---|

| Trypsin | 0.6 |

| Plasmin | 7.0 |

| Thrombin | 10.0 |

Other Documented Biological Activities of Aeruginosins

Beyond their well-documented role as protease inhibitors, various members of the aeruginosin family have been investigated for other potential therapeutic properties. ontosight.ai

Several aeruginosin variants have demonstrated significant anti-inflammatory activity. researchgate.netmdpi.com Aeruginosin-865, a tetrapeptide isolated from the terrestrial cyanobacterium Nostoc sp., has been shown to exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway. researchgate.netalga.cz This inhibition prevents the translocation of NF-κB to the nucleus, which in turn leads to the downregulation of genes involved in inflammation. researchgate.net Specifically, Aeruginosin-865 significantly reduces the levels of the pro-inflammatory mediators Interleukin-8 (IL-8) and Intercellular Adhesion Molecule-1 (ICAM-1) in stimulated human lung microvascular endothelial cells (HLMVECs). mdpi.comresearchgate.net Importantly, these effects were observed without any associated cytotoxicity. mdpi.comresearchgate.net

This anti-inflammatory potential is not limited to a single variant. Aeruginosin 828A, isolated from a Planktothrix strain, also showed anti-inflammatory activity by promoting the transcriptional downregulation of IL-8 and Tumor Necrosis Factor α (TNFα) in stimulated human hepatoma (Huh7) cells. mdpi.com These findings suggest that anti-inflammatory action may be a characteristic feature of the aeruginosin class of compounds, making them noteworthy immunomodulatory agents. mdpi.commdpi.com

| Compound | Mechanism | Downregulated Mediators | Cell Line | Source |

|---|---|---|---|---|

| Aeruginosin-865 | Inhibition of NF-κB translocation | IL-8, ICAM-1 | HLMVEC | researchgate.netalga.cz |

| Aeruginosin 828A | Transcriptional downregulation | IL-8, TNFα | Huh7 | mdpi.com |

The antimicrobial potential of the aeruginosin family has also been explored. ontosight.ai Research has indicated that certain compounds within this class exhibit activity against microorganisms. ontosight.ai For instance, Aeruginosin DA511 has been identified as having antimicrobial properties, suggesting its potential as a lead compound for developing new antimicrobial agents. ontosight.ai Similarly, studies on Brazilian cyanobacterial isolates have identified non-ribosomal peptides with antimicrobial activity. biomol.com

However, the antimicrobial effects are not universally observed across all cyanobacterial extracts containing these peptides. In one study, while extracts from 24 isolates showed activity against various pathogenic bacteria and a yeast, other cell extracts from cyanobacteria did not exhibit antimicrobial properties. researchgate.net This variability suggests that the antimicrobial activity may be specific to certain structural variants of aeruginosins or may depend on the presence of other bioactive compounds in the extracts.

Synthetic Strategies and Analog Development of Aeruginosin 98 B

Total Synthesis Approaches for Aeruginosin 98-b

The first total synthesis of this compound was successfully accomplished, marking a significant milestone in its chemical exploration. nih.govacs.orgnih.govresearchgate.netstanford.edu This synthesis was characterized by an eight-step sequence, starting from four key building blocks: a 4-hydroxyphenyl lactic acid derivative (Hpla), a bis-protected agmatine (B1664431), the 2-carboxyl-6-hydroxyoctahydroindole core (Choi), and D-allo-isoleucine. nih.gov More recently, a general and scalable synthetic strategy for the aeruginosin family, including this compound, has been developed, utilizing two strategic C(sp3)–H activation reactions. researchgate.netnih.govdntb.gov.uaresearchgate.net This advanced approach facilitates efficient access to both the common Choi core and the Hpla subunits, enabling the synthesis of this compound and related compounds. researchgate.netnih.govdntb.gov.uaresearchgate.net

Key Synthetic Methodologies and Chemical Transformations

The synthesis of this compound relies on several sophisticated chemical transformations, enabling the precise construction of its complex molecular architecture.

Palladium-Catalyzed Intramolecular Asymmetric Allylic Alkylation (AAA)

A pivotal step in the total synthesis of this compound involves a highly diastereoselective palladium-catalyzed intramolecular asymmetric allylic alkylation (AAA) reaction. nih.govacs.orgnih.govpitt.edu This methodology was instrumental in the stereocontrolled synthesis of the 2-carboxyl-6-hydroxyoctahydroindole (Choi) subunit. nih.gov In the Trost group's synthesis, a diastereomeric mixture of allylic carbonates was subjected to this AAA reaction, employing a racemic phosphine (B1218219) ligand L1. This resulted in the formation of the hexahydroindole derivative with high diastereoselectivity, achieving a diastereomeric ratio of 11:1. nih.govpitt.edu The AAA reaction is recognized for its stereospecific double inversion mechanism, underscoring the importance of precursor stereochemistry. nih.gov

C(sp3)–H Activation Reactions

Modern synthetic strategies have incorporated C(sp3)–H activation reactions to achieve more general and scalable routes to aeruginosins. researchgate.netnih.govdntb.gov.uaresearchgate.net This approach typically involves two key C(sp3)–H activation steps: one dedicated to the efficient, large-scale synthesis of the foundational Choi core, and another enabling rapid, divergent access to the various hydroxyphenyllactic (Hpla) subunits. researchgate.netnih.govdntb.gov.uaresearchgate.net This methodology has proven effective for the synthesis of this compound and other members of the aeruginosin family. researchgate.netnih.govdntb.gov.uaresearchgate.net

Fragment-Based Synthesis

The total synthesis of this compound has also been effectively achieved through a fragment-based approach, wherein the molecule is systematically assembled from four distinct, suitably protected building blocks. nih.gov These critical fragments include the Hpla derivative, a protected agmatine, the Choi core, and D-allo-isoleucine. nih.gov This modular strategy facilitates the construction of the complex tetrapeptide structure by allowing for the independent synthesis and subsequent coupling of these key molecular components. nih.gov

Design and Synthesis of this compound Analogues

The synthetic accessibility of this compound has spurred the development of numerous analogues, driven by the imperative to explore structure-activity relationships (SAR) and to engineer compounds with enhanced therapeutic potential. nih.govmdpi.comnih.gov Structure-based design principles have guided the synthesis of novel serine protease inhibitors that are structurally related to this compound, such as RA-1001 and RA-1002. nih.gov Furthermore, versatile synthetic processes, employing catalytic asymmetric phase-transfer reactions and epoxidation, have been established for Aeruginosin 298-A and its analogues. acs.org Research has also focused on the structure-based organic synthesis of unnatural aeruginosin hybrids, aiming to create potent inhibitors. mdpi.com

Synthetic Exploration of Structure-Function Relationships and Pharmacophore Development

A central objective in the synthetic research surrounding this compound has been to achieve facile structural diversity, thereby facilitating comprehensive studies into its structure-function relationships (SAR). nih.gov The potent inhibitory activities of aeruginosins against serine proteases, including trypsin, thrombin, and plasmin, are largely attributed to their conserved pharmacophoric and structural features. nih.govmdpi.com Specific structural elements, such as the sulfonic acid group within the Choi sulfate (B86663) moiety of this compound, are believed to play a crucial role in molecular recognition, potentially forming key interactions like hydrogen bonds with residues such as Tyr96 of trypsin, which contributes to the compound's selectivity. nih.gov To elucidate these SARs, aeruginosins have been crystallized in complex with their target proteases, providing critical structural insights into their binding mechanisms. uibk.ac.at The ongoing synthesis of novel aeruginosin analogues is vital for identifying compounds with improved activity and for thoroughly understanding their pharmacological profiles. mdpi.comnih.gov Additionally, computational methodologies, including virtual screening, pharmacophore modeling, and molecular docking, have been employed to identify potential inhibitors from marine natural product libraries, with this compound itself being a subject of such investigations for targets like the SARS-CoV-2 main protease. preprints.orgnih.gov These computational approaches are instrumental in understanding ligand-protein interactions and guiding the design of new, potent molecules. preprints.orgnih.gov

Table 1: Key Synthetic Methodologies and Outcomes in this compound Synthesis

| Methodology | Key Transformation | Outcome/Selectivity | Citation(s) |

| Total Synthesis (Trost Group) | Assembly of four fragments (Hpla, agmatine, Choi, D-allo-Ile) | 8-step synthesis | nih.gov |

| Palladium-Catalyzed Intramolecular Asymmetric Allylic Alkylation (AAA) | Diastereoselective synthesis of the Choi core from allylic carbonates | High diastereoselectivity; 11:1 dr with racemic ligand L1 | nih.govpitt.edu |

| C(sp3)–H Activation Strategies | Synthesis of Choi core and Hpla subunits | General, scalable, efficient access; enables divergent synthesis | researchgate.netnih.govdntb.gov.uaresearchgate.net |

| Fragment-Based Synthesis | Modular assembly of Hpla, agmatine, Choi, and D-allo-isoleucine | Enables construction of the tetrapeptide structure | nih.gov |

Ecological and Environmental Context of Aeruginosin 98 B

Ecological Role in Cyanobacterial Blooms

Aeruginosins are integral secondary metabolites produced by cyanobacteria, often associated with bloom-forming species mdpi.comnih.gov. Their production is linked to a hybrid non-ribosomal peptide synthase/polyketide synthase (NRPS/PKS) pathway, encoded by specific gene clusters such as the aer gene cluster mdpi.commdpi.comoup.com. The high structural diversity observed within the aeruginosin family is thought to arise from various recombination processes affecting their biosynthesis, including the acquisition of accessory enzymes and large-range recombination of biosynthetic genes mdpi.comnih.gov.

While the precise ecological function of aeruginosins remains under investigation, it is hypothesized that they may serve as a chemical defense mechanism for cyanobacteria, potentially acting as a deterrent against grazers plos.orgeje.cz. Some studies suggest that aeruginosins can functionally replace microcystins in certain cyanobacterial strains, indicating a role in ecological adaptation and competition within bloom environments nih.gov. Their presence contributes to the complex chemical milieu of cyanobacterial blooms, influencing interactions within the aquatic ecosystem mdpi.comresearchgate.net.

Impact on Aquatic Organisms

Aeruginosins, like other cyanopeptides, can exert toxic effects on various aquatic organisms, particularly invertebrates. Their primary known bioactivity is the potent inhibition of serine proteases, such as trypsin and thrombin mdpi.commdpi.comrsc.orgresearchgate.net.

Effects on Crustaceans (e.g., Thamnocephalus platyurus)

Specific aeruginosins have demonstrated toxicity to freshwater crustaceans. Aeruginosin 828A, for instance, has been shown to be toxic to the freshwater crustacean Thamnocephalus platyurus (T. platyurus), exhibiting an LC50 value of 22.4 µM mdpi.comnih.govnih.govresearchgate.net. This level of toxicity is comparable to that of microcystin (B8822318) LR, a well-known cyanotoxin researchgate.netuzh.ch. The presence of sulfate (B86663) and chloride groups on aeruginosins appears to contribute significantly to their toxicity towards these organisms nih.govresearchgate.netuzh.ch.

Table 1: Toxicity of Selected Aeruginosins to Thamnocephalus platyurus

| Aeruginosin Variant | LC50 (µM) | Reference |

| Aeruginosin 828A | 22.4 | mdpi.comnih.govnih.govresearchgate.net |

Note: LC50 represents the concentration lethal to 50% of the test population.

Effects on Insect Larvae (e.g., Chironomus aprilinus)

Research has also investigated the effects of aeruginosins on insect larvae, specifically Chironomus aprilinus. Studies have examined the behavioral responses of these larvae when exposed to aeruginosin 98B (AER-B), often in combination with other cyanobacterial metabolites. When exposed to aeruginosin 98B alone, Chironomus aprilinus larvae showed minimal adverse effects, with a lower percentage of immobilization compared to other tested cyanopeptides researchgate.netacs.orgnih.gov. However, in mixtures, synergistic or antagonistic effects can occur, influencing larval behavior such as motility and response to stimuli researchgate.netacs.orgnih.gov. For example, while AER-B alone did not significantly immobilize Chironomus aprilinus larvae, it contributed to complex interactions in binary and ternary mixtures with other cyanotoxins, leading to varied behavioral outcomes researchgate.netacs.orgnih.gov.

Table 2: Behavioral Effects of Aeruginosin 98B on Chironomus aprilinus Larvae

| Exposure Condition | Observed Effect on Larval Behavior | Reference |

| Aeruginosin 98B (alone) | Minimal adverse effects; lower immobilization compared to other cyanopeptides. | researchgate.netacs.orgnih.gov |

| Aeruginosin 98B + CYL (mixture) | Strong synergistic interaction observed in immobilization and movement speed. | researchgate.netacs.orgnih.gov |

| Aeruginosin 98B + ANA-B (mixture) | Antagonistic interactions observed in some behavioral parameters; synergistic interaction in vertical movement speed at specific concentrations. | researchgate.netacs.orgnih.gov |

| Aeruginosin 98B + ANA-B + CYL | Antagonistic interactions observed in most behavioral parameters. | researchgate.netacs.orgnih.gov |

Environmental Detection and Monitoring Methodologies for Aeruginosins

The identification and quantification of aeruginosins in environmental samples typically rely on advanced analytical techniques. High-performance liquid chromatography (HPLC), often coupled with mass spectrometry (LC-MS/MS), is a primary method for separating, detecting, and identifying these peptides due to their structural complexity and the presence of multiple variants mdpi.commdpi.comnih.govresearchgate.netnih.govnih.govasm.orgacs.orgmdpi.com. Matrix-assisted laser desorption ionization-time of flight mass spectrometry (MALDI-TOF MS) has also been utilized for the analysis of aeruginosins in cyanobacterial extracts asm.org.

Structure elucidation, including the determination of absolute configurations, involves a combination of techniques such as 2D-NMR spectroscopy, HR ESI LCMS, and Marfey's method coupled with chiral HPLC mdpi.comresearchgate.netnih.govmdpi.com. These methodologies are crucial for characterizing the diversity of aeruginosins and understanding their structure-activity relationships, which is essential for environmental monitoring and risk assessment.

Table 3: Analytical Techniques for Aeruginosin Detection and Characterization

| Technique | Application | Reference(s) |

| HPLC | Separation of aeruginosin mixtures and variants. | mdpi.commdpi.comnih.govresearchgate.netnih.govasm.orgacs.orgmdpi.com |

| LC-MS/MS | Detection, identification, and quantification of aeruginosins in complex environmental samples. | mdpi.commdpi.comnih.govresearchgate.netnih.govnih.govasm.orgacs.orgmdpi.com |

| MALDI-TOF MS | Analysis of aeruginosins in cyanobacterial extracts, particularly for screening and initial identification. | asm.org |

| 2D-NMR | Elucidation of detailed molecular structures and confirmation of identities. | mdpi.comnih.govnih.govmdpi.com |

| HR ESI LCMS | High-resolution mass spectrometry for accurate mass determination and elemental composition. | mdpi.comresearchgate.netnih.govmdpi.com |

| Marfey's Method | Determination of the absolute configuration of amino acid residues. | researchgate.netnih.govmdpi.com |

| Chiral HPLC | Separation of enantiomers for absolute configuration determination. | researchgate.netnih.govmdpi.com |

Compound List:

Aeruginosin 98-b (also referred to as Aeruginosin 98B)

Aeruginosin 828A

Aeruginosin 98A

Aeruginosin 298A

Aeruginosin 525 (AER525)

Aeruginosin KT688

Aeruginosin KT718

Aeruginosin 102

Q & A

Q. What are the key structural features of Aeruginosin 98-B, and how do they influence its biological activity?

this compound is a tetrapeptide containing the unique 2-carboxy-6-hydroxyoctahydroindole sulfate (Choi sulfate) moiety, seven stereogenic centers, and a sulfonic acid group. The Choi sulfate interacts with Tyr96 in trypsin via H2O-mediated hydrogen bonding, conferring trypsin selectivity (IC50 = 0.6 µg/mL), while other aeruginosins (e.g., 298A) interact with thrombin’s Asp102 . Structural characterization relies on 2D-NMR and X-ray crystallography of enzyme cocrystals .

Q. What experimental methods are used to synthesize this compound, and what challenges arise in its stereochemical control?

Total synthesis involves a Pd-catalyzed intramolecular asymmetric allylic alkylation (Pd-AAA) of diastereomeric allylic carbonates, enabling diastereoselective formation of the Choi sulfate core. Racemic phosphine ligands (e.g., L1) are critical for stereochemical control . Challenges include managing seven stereogenic centers and sulfonic acid group stability during coupling reactions .

Q. How is the stereochemistry of this compound validated during isolation or synthesis?

Absolute configurations are determined via X-ray crystallography of trypsin cocrystals . For synthetic analogs, nuclear Overhauser effect (NOE) correlations in NMR and chiral chromatography are used. Notably, corrections in stereochemistry (e.g., D- vs. L-leucine in aeruginosin 298A) highlight the need for rigorous validation .

Q. What spectroscopic techniques confirm the identity and purity of this compound?

High-resolution FABMS (HRFABMS), UV-Vis (λmax = 276 nm), and 1H/13C NMR are standard. Positive FABMS confirms sulfonic acid loss (m/z 575 [M-SO3+H]+), while optical rotation ([α]D = -5.24°) validates chiral integrity .

Q. Which serine proteases are inhibited by this compound, and how do its IC50 values compare to other aeruginosins?

this compound inhibits thrombin (IC50 = 10.0 µg/mL), plasmin (7.0 µg/mL), and trypsin (0.6 µg/mL). Its trypsin selectivity is 33-fold higher than aeruginosin 298A due to Choi sulfate interactions with trypsin’s Tyr96 .

Advanced Research Questions

Q. How do structural variations in the aeruginosin family explain differences in protease selectivity?

Comparative SAR studies reveal that sulfonic acid groups (e.g., in Choi sulfate) favor trypsin inhibition via Tyr96 binding, while non-sulfonated analogs (e.g., aeruginosin 298A) target thrombin’s Asp102 . Molecular docking and mutagenesis studies can map binding pocket interactions .

Q. What genetic mechanisms drive structural diversity in aeruginosins across cyanobacterial strains?

Aeruginosin synthetase (aer) gene clusters in Microcystis and Nodularia strains encode nonribosomal peptide synthetases (NRPS) with variable tailoring enzymes (e.g., halogenases, sulfotransferases). Horizontal gene transfer and recombination explain diversity in N-terminal fatty acid chains and sugar moieties .

Q. How can discrepancies in reported inhibitory activities (e.g., IC50 values) be resolved?

Standardize assay conditions (enzyme concentration, pH, temperature) and validate purity via HPLC-MS. For example, aeruginosin 298A’s corrected stereochemistry (D-leucine) altered its thrombin affinity . Replicate studies using synthetic standards (e.g., Trost’s Pd-AAA method ) ensure consistency.

Q. What methodological considerations are critical for SAR studies of aeruginosins?

(1) Synthesize analogs with systematic modifications (e.g., sulfate removal, stereoisomers). (2) Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding kinetics. (3) Cross-reference genomic data (e.g., aer cluster variations ) with structural data to predict bioactivity .

Q. How do biosynthesis pathways differ between aeruginosin-producing cyanobacteria?

Microcystis strains utilize NRPS modules with reductive release mechanisms for peptide aldehydes, while Nodularia employs separate synthetases for aeruginosins and spumigins. Comparative genomics identifies strain-specific tailoring enzymes (e.g., C-terminal thioesterase vs. reductase domains) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.